molecular formula C11H11N3O B12918254 2-Anilino-4-methylpyrimidin-5-ol CAS No. 98456-06-5

2-Anilino-4-methylpyrimidin-5-ol

Cat. No.: B12918254
CAS No.: 98456-06-5
M. Wt: 201.22 g/mol
InChI Key: BLOAZXCHBAYDCL-UHFFFAOYSA-N
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Description

2-Anilino-4-methylpyrimidin-5-ol (CAS 98456-06-5) is a chemical compound with the molecular formula C11H11N3O and a molecular weight of 201.23 g/mol. This pyrimidine derivative is of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. Pyrimidine-based compounds, such as those with the pyrimido[4,5-d]pyrimidine scaffold, have been identified as nucleoside transport inhibitors with potential for improved in vivo pharmacokinetic properties . This research area is critical for investigating new treatments for cardiovascular conditions. Furthermore, related 2,4,5-trisubstituted pyrimidine compounds are being explored as potent inhibitors of essential plasmodial kinases (PfGSK3 and PfPK6), presenting a promising multitargeted strategy for antimalarial drug discovery . The structural motif of this compound class also demonstrates a wide range of other biological activities in research settings, including serving as anticancer, antioxidant, and anti-inflammatory agents . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

98456-06-5

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

2-anilino-4-methylpyrimidin-5-ol

InChI

InChI=1S/C11H11N3O/c1-8-10(15)7-12-11(13-8)14-9-5-3-2-4-6-9/h2-7,15H,1H3,(H,12,13,14)

InChI Key

BLOAZXCHBAYDCL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1O)NC2=CC=CC=C2

Origin of Product

United States

Synthetic Strategies and Methodologies for 2 Anilino 4 Methylpyrimidin 5 Ol and Its Derivatives

Direct Synthesis Approaches to 2-Anilino-4-methylpyrimidin-5-ol

The direct synthesis of the this compound scaffold can be achieved through several methodologies, primarily involving the formation of the pyrimidine (B1678525) ring from acyclic precursors.

Ring Closure and Condensation Reactions for Pyrimidine Core Formation

The formation of the pyrimidine ring is often accomplished through condensation reactions, which involve the joining of two or more molecules with the removal of a small molecule, such as water. libretexts.orglabxchange.org These reactions are fundamental to the synthesis of a wide array of heterocyclic compounds, including pyrimidines. The general principle involves the reaction between a three-carbon component and a compound containing an amidine moiety. scialert.net

One common approach involves the condensation of a β-dicarbonyl compound or its equivalent with an amidine-containing substrate. For instance, the reaction of ethyl acetoacetate (B1235776) with acetamidine (B91507) can yield 2,6-dimethylpyrimidin-4-ol. scialert.net While not a direct synthesis of the title compound, this illustrates the fundamental ring-forming reaction.

A plausible route to this compound could involve the condensation of an appropriately substituted three-carbon precursor with a guanidine (B92328) derivative. For example, a reaction could be envisioned between a suitably functionalized acetoacetate derivative and phenylguanidine to construct the desired pyrimidine core. This type of cyclocondensation is a cornerstone of pyrimidine synthesis. mdpi.com The synthesis of 4,6-disubstituted pyrimidin-2-thiols and 2-amino-4,6-disubstituted pyrimidines from chalcones and thiourea (B124793) or guanidine hydrochloride, respectively, further highlights the utility of condensation reactions in building the pyrimidine scaffold. scialert.net

Multicomponent Reaction Protocols for Pyrimidine Scaffold Assembly

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like 2-anilinopyrimidines in a single step from three or more starting materials. dovepress.comnih.govresearchgate.net These reactions are highly valued in medicinal chemistry for their ability to rapidly generate libraries of structurally diverse compounds. nih.gov

The Biginelli reaction is a classic example of an MCR used for pyrimidine synthesis, though it typically yields dihydropyrimidines. nih.gov More contemporary MCRs have been developed for the direct synthesis of fully aromatic pyrimidines. For example, a one-pot, three-component synthesis of various pyrimidine derivatives has been reported, showcasing the power of this approach. mdpi.com

A potential MCR for the synthesis of this compound could involve the reaction of an aniline (B41778) derivative, a β-keto ester, and a source of the C2-N fragment, such as a cyanamide (B42294) or guanidine derivative, often under catalytic conditions. wur.nl The versatility of MCRs allows for the incorporation of various substituents on the anilino and pyrimidine rings by simply changing the starting materials. For instance, the synthesis of tetrazolo-fused pyrimidines has been achieved through a three-component condensation of pyruvic acid derivatives, 5-aminotetrazole, and aromatic aldehydes. nih.gov This demonstrates the adaptability of MCRs for constructing diverse pyrimidine-based scaffolds.

Functionalization and Derivatization of the this compound Core

Once the core structure of this compound is obtained, further modifications can be made to fine-tune its biological activity. This is typically achieved by introducing or altering substituents at various positions on the pyrimidine ring and the anilino moiety.

Substitutions at the Pyrimidine Ring Positions (C2, C4, C5, C6)

The pyrimidine ring is susceptible to both electrophilic and nucleophilic substitution, allowing for a wide range of derivatization strategies. growingscience.com The electron-deficient nature of the pyrimidine ring, due to the two nitrogen atoms, makes positions C2, C4, and C6 particularly susceptible to nucleophilic attack. scialert.net

C2-Position: The 2-anilino group itself is a point of modification. However, in cases where a 2-chloro or 2-methylthio group is present, it can be displaced by various nucleophiles, including amines, to introduce different substituents. researchgate.netrsc.orgresearchgate.net For example, the reaction of 2-chloro-4,6-dimethylpyrimidine (B132427) with various anilines under microwave irradiation is an effective method for synthesizing a range of 2-anilinopyrimidines. researchgate.netrsc.org

C4-Position: The C4 position can be functionalized through various reactions. For instance, in the synthesis of CDK inhibitors, the introduction of a thiazol-5-yl group at the C4 position of a 2-anilinopyrimidine was a key modification. acs.orgnih.gov The synthesis of 2,4-disubstituted pyrimidines as KDR kinase inhibitors also highlights the importance of C4 substitution. researchgate.net

C5-Position: The C5 position is less electron-deficient than the C2, C4, and C6 positions and can undergo electrophilic substitution under certain conditions. scialert.net Halogenation at the C5 position of cyclic enaminones, which share some electronic similarities with the pyrimidin-5-ol system, is a facile process. core.ac.uk This suggests that direct electrophilic substitution at C5 of the title compound may be possible. Additionally, the synthesis of 5-substituted-4-thiazolpyrimidines has been explored to improve the potency and selectivity of CDK9 inhibitors. acs.org

C6-Position: Similar to the C2 and C4 positions, the C6 position is also electron-deficient and can be a site for nucleophilic substitution. The introduction of various aryl groups at the C6 position of pyrimidines has been investigated in the development of compounds with antitumor activity. researchgate.net

The synthetic versatility of the pyrimidine ring has enabled the creation of a vast number of structurally diverse derivatives through substitution at these key positions. researchgate.net

Table 1: Examples of Reagents for Pyrimidine Ring Functionalization

Position Reagent Type Example Reagent Reference
C2 Nucleophile (displacing a leaving group) Substituted Anilines researchgate.net, rsc.org
C4 Heterocyclic Precursor Ethyl 2-chloro-3-oxobutanoate acs.org
C5 Electrophile N-Bromosuccinimide (NBS) acs.org
C6 Arylating Agent Arylboronic Acids (Suzuki Coupling) researchgate.net

Modifications of the Anilino Moiety

The introduction of electron-donating or electron-withdrawing groups on the phenyl ring of the anilino moiety can significantly impact the biological activity. In the synthesis of 2-anilinopyrimidines via nucleophilic aromatic substitution, the electronic effect of the substituents on the aniline influences the reaction's efficiency. rsc.org For instance, electron-releasing groups like methoxy (B1213986) and hydroxy can enhance the reactivity of the aniline. rsc.org

A variety of substituted anilines can be used in the initial synthesis or introduced later through cross-coupling reactions to generate a library of derivatives with diverse electronic and steric properties. researchgate.netrsc.org This approach has been used in the development of kinase inhibitors, where modifications to the anilino group were crucial for optimizing potency and selectivity. mdpi.com

O-Substitution Reactions of the Pyrimidin-5-ol Group

The hydroxyl group at the C5 position of the pyrimidine ring offers another handle for derivatization through O-substitution reactions. This allows for the introduction of various functional groups, potentially altering the compound's solubility, lipophilicity, and biological interactions.

Common O-substitution reactions include:

O-Alkylation: Reaction with alkyl halides or other alkylating agents in the presence of a base can introduce alkyl groups.

O-Acylation: Reaction with acyl chlorides or anhydrides can form ester derivatives.

These modifications can be used to explore the structure-activity relationship of the 5-position substituent. For instance, in the development of EGFR tyrosine kinase inhibitors, ribose-modified anilinopyrimidine derivatives were synthesized, where a ribosyl moiety was attached through an oxygen linkage to the pyrimidine ring. nih.gov

Catalytic Methodologies in the Synthesis of this compound Analogues

Catalytic methods are central to the synthesis of functionalized pyrimidines, offering advantages such as broad functional group tolerance and the ability to diversify a common intermediate into numerous related products. nih.gov

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki Reaction)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for the arylation of pyrimidine rings. acs.orgmdpi.com This method allows for the formation of carbon-carbon bonds between a halogenated pyrimidine and an aryl boronic acid. The electron-deficient nature of the pyrimidine ring makes it highly reactive in such couplings. acs.org

The synthesis of 2,4,5-trisubstituted pyrimidines often begins with a Suzuki reaction on a dihalopyrimidine precursor. For instance, 2,4-dichloropyrimidine (B19661) can be selectively coupled with an aryl boronic acid at the more reactive 4-position. nih.gov Subsequent nucleophilic aromatic substitution (SNAr) with an aniline derivative at the 2-position, followed by further functionalization, can lead to the desired product. nih.gov The choice of palladium catalyst and ligands is crucial for achieving high yields and regioselectivity. For example, Pd(PPh₃)₄ is a commonly used catalyst for these transformations. mdpi.com

The versatility of the Suzuki reaction is demonstrated in the synthesis of various phenylene-pyrimidine alternating oligomers, which have applications as blue light-emitting materials. acs.org The reaction conditions, including the choice of solvent and base, significantly influence the outcome. mdpi.comresearchgate.net For instance, alcoholic solvent mixtures have been found to enhance reactivity, allowing for lower reaction temperatures compared to polar aprotic solvents. nih.gov

Table 1: Examples of Palladium-Catalyzed Synthesis of Pyrimidine Derivatives
Starting MaterialReagents and ConditionsProductYield (%)Reference
2,4-Dichloropyrimidine, Benzo[b]thiophen-2-ylboronic acidPd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/water, 70 °C2-Chloro-4-(benzo[b]thiophen-2-yl)pyrimidine79 nih.gov
5-(4-Bromophenyl)-4,6-dichloropyrimidine, Arylboronic acidsPd(PPh₃)₄ (5 mol%), K₃PO₄, 1,4-Dioxane5-([1,1'-Biphenyl]-4-yl)-4,6-dichloropyrimidinesGood to better mdpi.com
2-Bromo-5-iodopyrimidine, Aryl boronic acidsStandard aqueous Suzuki coupling conditions2-Bromo-5-arylpyrimidinesExcellent acs.org

Acid- and Base-Catalyzed Syntheses

Acid and base catalysis play a significant role in the construction and modification of the pyrimidine scaffold. Classical condensation reactions, such as the Pinner and Biginelli syntheses, often rely on acidic or basic conditions to form the pyrimidine ring. nih.gov

In the context of this compound analogues, acid catalysis is often employed in the nucleophilic aromatic substitution step where an aniline derivative displaces a leaving group (e.g., a halogen) at the 2-position of the pyrimidine ring. nih.gov For example, the reaction of 2-chloro-4-substituted pyrimidines with various anilines can be facilitated by the addition of a catalytic amount of a strong acid like HCl. nih.gov

Base-catalyzed reactions are also prevalent. For instance, the synthesis of 2-substituted-4,6-diaryl pyrimidines can be achieved using basic alumina (B75360) as a catalyst under microwave irradiation, which significantly reduces reaction times and improves yields. researchgate.net Various organic and inorganic bases, such as K₂CO₃ and 1,8-diazabicyclo acs.orgorganic-chemistry.orgundec-7-ene (DBU), are utilized in different synthetic strategies for pyrimidine derivatives. tandfonline.comacs.org

Table 2: Examples of Acid- and Base-Catalyzed Pyrimidine Synthesis
Reaction TypeCatalystKey TransformationReference
Nucleophilic Aromatic Substitution1 N HCl (catalytic)Reaction of 2-chloro-4-arylpyrimidine with anilines nih.gov
Heteroannulation1,8-Diazabicyclo acs.orgorganic-chemistry.orgundec-7-ene (DBU)Synthesis of oxazolo[5,4-d]pyrimidines tandfonline.com
CondensationBasic Alumina (microwave-assisted)Synthesis of 2-substituted-4,6-diaryl pyrimidines researchgate.net
O-BenzenesulfonylationK₂CO₃Synthesis of O-benzenesulfonylated pyrimidines acs.org

Metal Salt Catalysis in Pyrimidine Formation

Various metal salts are employed as catalysts in the formation of the pyrimidine ring. These catalysts can act as Lewis acids to activate substrates and facilitate cyclization reactions. For example, ZnCl₂ has been used to catalyze a three-component coupling reaction to synthesize 4,5-disubstituted pyrimidine derivatives. organic-chemistry.org

Copper catalysts are also utilized in pyrimidine synthesis. For instance, a copper-catalyzed tandem reaction has been described for the synthesis of sulfonamide pyrimidine derivatives. mdpi.com The reaction proceeds through a [4+2] condensation of intermediates. mdpi.com Furthermore, iron-catalyzed synthesis of pyrimidines from carbonyl derivatives and amidines has been reported. mdpi.com

Other metal-based catalysts, including those of ruthenium, iridium, and manganese, have been explored for the multicomponent synthesis of pyrimidines from alcohols and amidines through dehydrogenative coupling pathways. mdpi.comresearchgate.netacs.org

Mechanistic Investigations of this compound Synthesis

The mechanism of pyrimidine synthesis often involves a series of condensation, cyclization, and sometimes dehydrogenation or aromatization steps. In palladium-catalyzed reactions like the Suzuki coupling, the mechanism involves an oxidative addition of the palladium(0) catalyst to the halo-pyrimidine, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. nih.govmdpi.com The regioselectivity of these reactions is a key area of investigation, often influenced by the electronic and steric properties of the substituents on the pyrimidine ring. nih.gov

For acid-catalyzed nucleophilic aromatic substitution, the mechanism typically involves protonation of a ring nitrogen, which further activates the pyrimidine ring towards nucleophilic attack by the aniline. This is followed by the elimination of the leaving group to afford the substituted product.

Base-catalyzed condensations for pyrimidine ring formation generally proceed via the formation of an enolate or a related nucleophile, which then attacks a carbonyl or imine functionality, leading to a cyclized intermediate that subsequently aromatizes.

Mechanistic studies on the formation of pyrimidine derivatives can involve computational methods, such as Density Functional Theory (DFT), to analyze the electronic and structural aspects of the reaction intermediates and transition states. mdpi.com These investigations provide valuable insights into the reaction pathways and help in optimizing reaction conditions for improved yields and selectivity.

Structural Elucidation and Spectroscopic Characterization of 2 Anilino 4 Methylpyrimidin 5 Ol

Advanced Spectroscopic Techniques for Structural Confirmation

A multi-faceted spectroscopic approach is indispensable for elucidating the intricate structural features of organic molecules. By synergistically using vibrational, nuclear magnetic resonance, mass, and electronic spectroscopies, a detailed and cross-validated understanding of the molecular framework of 2-Anilino-4-methylpyrimidin-5-ol can be achieved.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides profound insights into the functional groups and bonding arrangements within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of a related compound, 2-amino-4-methylpyrimidine, reveals characteristic vibrational modes that are foundational for interpreting the spectrum of this compound. dergipark.org.trnist.gov The introduction of the anilino and hydroxyl groups is expected to produce distinct spectral signatures. Key expected vibrational bands for this compound would include N-H stretching vibrations from the anilino group, O-H stretching from the hydroxyl group, C-H stretching from the methyl and aromatic groups, and characteristic C=N and C=C stretching frequencies of the pyrimidine (B1678525) and benzene (B151609) rings. Analysis of similar pyrimidine derivatives shows that the amino group vibrations and the pyrimidine ring vibrations are well-defined in the FT-IR spectra. dergipark.org.tr

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For this compound, Raman analysis would be particularly useful for observing the symmetric stretching of the aromatic rings and the C-C backbone. Studies on related pyrimidine compounds have demonstrated the utility of Raman spectroscopy in identifying the characteristic ring breathing modes and other skeletal vibrations. dergipark.org.trbeilstein-journals.org

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Technique
O-H Stretch3200-3600FT-IR
N-H Stretch3300-3500FT-IR
Aromatic C-H Stretch3000-3100FT-IR, Raman
Aliphatic C-H Stretch2850-3000FT-IR, Raman
C=N Stretch1630-1690FT-IR, Raman
C=C Stretch (Aromatic)1450-1600FT-IR, Raman
C-O Stretch1050-1250FT-IR
C-N Stretch1250-1350FT-IR

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, distinct signals are expected for the protons of the anilino N-H, the hydroxyl O-H, the methyl group, the pyrimidine ring, and the phenyl group. The chemical shifts and coupling patterns of the aromatic protons on the phenyl ring would confirm the substitution pattern. In related aniline (B41778) compounds, the aromatic protons typically appear in the range of 6.5-8.0 ppm. rsc.orghmdb.ca The methyl protons would likely appear as a singlet around 2.0-2.5 ppm. The pyrimidine proton signal would be influenced by the adjacent substituents.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, distinct signals are anticipated for the methyl carbon, the carbons of the pyrimidine ring, and the carbons of the phenyl group. The chemical shifts of the pyrimidine carbons would be particularly informative for confirming the substitution pattern. For instance, in similar pyrimidine structures, the carbon atoms attached to nitrogen atoms show characteristic downfield shifts. researchgate.netresearchgate.net The carbons of the aniline ring would also exhibit predictable shifts based on the electronic effects of the amino group. mdpi.com

Proton (¹H) Expected Chemical Shift (ppm) Carbon (¹³C) Expected Chemical Shift (ppm)
N-H (Anilino)Variable, broadC-OH (Pyrimidine)150-160
O-H (Hydroxyl)Variable, broadC-NH (Pyrimidine)155-165
Aromatic-H (Phenyl)6.5-8.0C-Methyl (Pyrimidine)~160
Pyrimidine-H7.5-8.5Aromatic C-H (Phenyl)115-130
Methyl-H2.0-2.5Aromatic C-N (Phenyl)140-150
Methyl-C20-25

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is a crucial technique for determining the molecular weight of a compound, providing strong evidence for its elemental composition. For this compound (C₁₁H₁₁N₃O), the expected exact mass can be calculated. High-resolution mass spectrometry (HRMS) would provide a very precise mass measurement, allowing for the unambiguous determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, showing the loss of specific fragments such as the methyl group or parts of the anilino substituent. The molecular weight of the related compound 1-(2-amino-4-methylpyrimidin-5-yl)ethan-1-one is 151.17 g/mol . nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly sensitive to conjugated systems. uzh.chtanta.edu.eg The presence of both the pyrimidine and benzene rings, which are in conjugation through the anilino bridge, suggests that this compound will exhibit characteristic UV-Vis absorption bands. The spectrum is expected to show π → π* transitions associated with the aromatic systems. libretexts.orgmsu.edu The position and intensity of the absorption maxima (λ_max) can be influenced by the solvent polarity and pH due to the presence of the acidic hydroxyl group and the basic amino group. tanta.edu.eg

X-ray Crystallography and Solid-State Structural Analysis

While spectroscopic methods provide information about the connectivity and electronic structure, X-ray crystallography offers the definitive three-dimensional arrangement of atoms in the solid state.

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

Hydrogen Bonding: The molecule contains several hydrogen bond donors (the -OH group and the secondary amine -NH- group) and acceptors (the nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group). This functionality allows for the formation of robust hydrogen-bonding networks.

N-H···N and N-H···O Hydrogen Bonds: In related anilino-pyrimidine structures, intermolecular hydrogen bonds such as N-H···N and N-H···O are commonly observed. researchgate.netacs.org These interactions can link molecules into dimers, forming characteristic ring motifs like R²₂(8) or R²₂(12), or extend into one-dimensional chains. researchgate.netacs.orgnih.gov For this compound, it is anticipated that the anilino N-H group and the pyrimidinol O-H group would participate in hydrogen bonding with the pyrimidine ring nitrogens of adjacent molecules.

O-H···N and O-H···O Hydrogen Bonds: The hydroxyl group at the 5-position is a potent hydrogen bond donor and can form strong O-H···N or O-H···O bonds, further stabilizing the crystal lattice. nih.gov The presence of a water molecule in a crystal lattice, for instance, can act as a bridge, connecting molecules through O-H···O and O-H···N interactions to create a three-dimensional framework. researchgate.net

π-π Stacking: Aromatic systems like the aniline and pyrimidine rings in the title compound are prone to π-π stacking interactions. These interactions, driven by electrostatic and dispersion forces, contribute significantly to crystal stability. uva.esrsc.org

In similar crystal structures, π-π interactions between the phenyl and pyrimidine rings of neighboring molecules can lead to the formation of molecular chains. researchgate.net The stacking can be parallel-displaced, where the rings are offset from one another, which is a common arrangement for stabilizing aromatic interactions.

The interplay between strong hydrogen bonds and weaker, but collectively significant, π-π stacking interactions defines the supramolecular assembly of this compound. uva.esrsc.org The specific geometry and strength of these interactions would be definitively determined by single-crystal X-ray diffraction analysis.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.comnih.gov By mapping properties like dnorm (normalized contact distance) onto the surface, one can identify regions of close intermolecular contact, which are indicative of interactions like hydrogen bonds. nih.gov The surface is generated by partitioning the crystal space between molecules, and a two-dimensional "fingerprint plot" is derived, which summarizes the distribution of intermolecular contact distances. nih.govnih.gov

Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis:

Intermolecular Contact TypePercentage Contribution to Hirshfeld SurfaceDescription
H···H~35-55%Represents the most significant contribution, arising from the numerous hydrogen atoms on the periphery of the molecule. nih.govnih.gov
O···H / H···O~15-25%Corresponds to the strong hydrogen bonds involving the hydroxyl group and amine protons with oxygen and nitrogen acceptors. nih.govnih.gov
N···H / H···N~10-20%Indicates hydrogen bonds involving the anilino nitrogen and the pyrimidine ring nitrogens. nih.gov
C···H / H···C~5-20%Weaker interactions that contribute to the overall packing efficiency. nih.gov
C···C< 2%Suggests the presence of π-π stacking interactions between the aromatic rings. nih.gov

The fingerprint plot for this compound would be expected to show distinct features:

Sharp, prominent spikes in the O···H/H···O and N···H/H···N regions, characteristic of strong hydrogen bonds. nih.gov

A large, diffuse region corresponding to the numerous H···H contacts. nih.gov

"Wings" in the C···H/H···C region, indicating contacts between the aromatic rings. acs.org

This quantitative analysis allows for a detailed understanding of the hierarchy and relative importance of the non-covalent forces governing the molecular packing. nih.gov

Conformational Analysis and Tautomerism Studies of this compound

Conformational Analysis: The conformational flexibility of this compound primarily arises from the rotation around the single bond connecting the aniline ring to the pyrimidine core (the C2-N bond). The dihedral angle between the planes of the two rings is a key conformational parameter. nih.gov Studies on similar 4-anilino pyrimidine structures have shown that restricting this conformational freedom can be important for biological activity, suggesting that specific spatial arrangements are preferred. nih.gov The planarity of the molecule is influenced by a balance between steric hindrance (e.g., from the methyl group at C4) and the potential for extended π-conjugation across the two rings. Intramolecular hydrogen bonding, if present, could also play a role in restricting conformational freedom.

Tautomerism: Hydroxypyrimidines are well-known to exhibit tautomerism, existing as an equilibrium between different structural isomers that differ in the position of a proton. nih.govresearchgate.net For this compound, several tautomeric forms are possible. The primary equilibrium is the keto-enol tautomerism involving the hydroxyl group at the 5-position and the adjacent pyrimidine ring.

The main potential tautomers include:

5-Hydroxy form (Enol): The structure as named, this compound.

5-Keto form (Pyrimidinone): This form, such as 2-anilino-4-methyl-1,6-dihydro-pyrimidin-6-one or 2-anilino-4-methyl-3,4-dihydro-pyrimidin-4-one, would result from the migration of the hydroxyl proton to one of the ring nitrogen atoms (N1 or N3). nih.govresearchgate.net

Studies on related 4-hydroxypyrimidines show a strong preference for the keto tautomer in the solid state. nih.govresearchgate.net The specific tautomer that predominates is influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the rings. researchgate.netbeilstein-journals.org While the enol form might be present, particularly in solution, the keto form is often thermodynamically more stable in the crystalline state due to the formation of highly stable hydrogen-bonded dimers or chains. nih.govresearchgate.net Spectroscopic methods, such as NMR and IR, combined with computational studies, are essential for identifying the predominant tautomeric form in different phases. nih.govpsu.edu

Advanced Computational Chemistry Investigations of 2 Anilino 4 Methylpyrimidin 5 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and properties of molecules. By approximating the complex many-electron problem to one involving the electron density, DFT provides a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 2-Anilino-4-methylpyrimidin-5-ol.

Geometry Optimization and Energetic Profiling

Geometry optimization is a fundamental computational step that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves systematically adjusting bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized.

Various DFT functionals and basis sets can be employed for this purpose, with the B3LYP functional combined with a 6-311++G(d,p) basis set being a common choice that provides reliable results for organic molecules. mdpi.comajchem-a.comphyschemres.org The optimization process yields the equilibrium geometry of the molecule, providing crucial information about its shape and steric properties. The resulting optimized structure can be used as a starting point for further calculations, such as vibrational frequency analysis and electronic property predictions. Energetic profiling involves calculating the total electronic energy of the optimized structure, which is a measure of its stability.

Table 1: Representative Optimized Geometrical Parameters for a Pyrimidine (B1678525) Derivative

ParameterBond Length (Å) / Bond Angle (°)
C-C (ring)1.38 - 1.41
C-N (ring)1.32 - 1.38
C-O1.36
N-H1.01
C-C-N (ring)115° - 125°
C-N-C (ring)116° - 120°

Note: The values in this table are illustrative for a similar pyrimidine structure and the actual optimized parameters for this compound would be determined through specific DFT calculations.

Vibrational Frequency Calculations and Spectroscopic Assignment

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (Infrared and Raman), which can be compared with experimental data for validation of the computational model. researchgate.netresearchgate.net

Each calculated vibrational frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or torsional motions of the atoms. The assignment of these calculated frequencies to the experimentally observed spectral bands allows for a detailed understanding of the molecule's vibrational dynamics. researchgate.netresearchgate.net For instance, the characteristic stretching frequencies of the O-H, N-H, C=O, and C=N bonds can be identified and analyzed. Discrepancies between calculated and experimental frequencies can often be reconciled by applying a scaling factor to the computed values. researchgate.net

Table 2: Illustrative Calculated Vibrational Frequencies and Assignments for a Pyrimidine Derivative

Wavenumber (cm⁻¹) (Scaled)IntensityAssignment
~3400MediumO-H stretch
~3300MediumN-H stretch
~1650StrongC=N stretch (pyrimidine ring)
~1600StrongC=C stretch (aromatic rings)
~1250MediumC-O stretch
~800MediumC-H out-of-plane bend

Note: This table provides a general representation. Precise frequencies and assignments for this compound require specific DFT calculations.

Electronic Excitation Properties via Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to study the electronic excited states of molecules. acs.org It allows for the calculation of vertical excitation energies, which correspond to the energy required to promote an electron from an occupied molecular orbital to an unoccupied one, and oscillator strengths, which are related to the intensity of the electronic transitions. ajchem-a.comnih.gov

This information is crucial for interpreting UV-Visible absorption spectra. By comparing the calculated excitation energies and oscillator strengths with the experimental spectrum, one can assign the observed absorption bands to specific electronic transitions, such as π→π* or n→π* transitions. nih.gov This analysis provides insights into the nature of the electronic transitions and the orbitals involved.

Table 3: Sample TD-DFT Calculated Electronic Excitation Data

Excitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
4.502750.25HOMO -> LUMO
5.152410.18HOMO-1 -> LUMO
5.802140.32HOMO -> LUMO+1

Note: The values presented are for illustrative purposes and the actual electronic excitation properties of this compound would be determined through specific TD-DFT calculations.

Quantum Chemical Descriptors and Reactivity Analysis

Quantum chemical descriptors are numerical values derived from the electronic structure calculations that quantify various aspects of a molecule's reactivity and electronic properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

The Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. ossila.com

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's kinetic stability and chemical reactivity. researchgate.netmalayajournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more reactive. researchgate.net

Table 4: Representative Frontier Molecular Orbital Energies and Derived Descriptors

ParameterEnergy (eV)
E(HOMO)-6.2
E(LUMO)-1.8
HOMO-LUMO Gap (ΔE)4.4

Note: These values are illustrative. The actual FMO energies for this compound would be obtained from DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.comresearchgate.net The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These often correspond to lone pairs on heteroatoms like oxygen and nitrogen. researchgate.net Blue regions represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are usually found around hydrogen atoms, particularly those attached to electronegative atoms. researchgate.net Green and yellow regions denote areas of intermediate potential. The MEP map provides a clear and intuitive picture of the molecule's reactive sites and intermolecular interaction patterns. mdpi.comresearchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wave function into a more intuitive Lewis-like structure of localized bonds and lone pairs. This analysis is crucial for quantifying electron delocalization, hyperconjugative interactions, and the stabilization energy associated with these effects.

The NBO method examines all possible interactions between filled "donor" Lewis-type NBOs and empty "acceptor" non-Lewis NBOs. The energetic significance of these interactions is estimated using second-order perturbation theory. youtube.com For a molecule like this compound, the most significant interactions typically involve the delocalization of electron density from lone pairs (LP) on nitrogen and oxygen atoms into the antibonding orbitals (σ* or π*) of adjacent bonds.

In studies of related pyrimidine derivatives, such as 2-amino-6-methylpyrimidin-4-yl benzenesulfonate, NBO analysis has been used to understand intramolecular bonding and stability. impactfactor.org The analysis typically reveals strong intramolecular hyperconjugative interactions. For instance, the delocalization of a lone pair from a nitrogen atom (LP(N)) to an adjacent antibonding π* orbital within the pyrimidine ring contributes significantly to the molecule's stability. Similarly, interactions between the π orbitals of the pyrimidine and the aniline (B41778) ring lead to stabilization, and the energy of these interactions can be quantified.

A hypothetical NBO analysis for this compound would focus on several key interactions:

Intra-ring Delocalization: The π -> π* interactions within the pyrimidine and aniline rings.

Inter-ring Conjugation: Delocalization between the aniline nitrogen lone pair and the pyrimidine ring's π* system.

Hyperconjugation: Interactions involving the methyl group's σ(C-H) bonds and the pyrimidine ring's antibonding orbitals.

Lone Pair Delocalization: The movement of electron density from the oxygen and nitrogen lone pairs to neighboring antibonding orbitals.

Table 1: Representative Donor-Acceptor Interactions and Stabilization Energies (E(2)) from NBO Analysis of a Related Pyrimidine Derivative

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (1) N1π* (C2-N3)55.8Lone Pair -> Antibonding π
π (C5-C6)π* (C4-C5)22.5π -> π* (Ring Delocalization)
LP (1) N(Aniline)π* (C-C) Pyrimidine15.2Inter-ring Conjugation
σ (C-H) Methylπ* (C4-C5)5.1Hyperconjugation

Note: This table is illustrative, based on typical findings for pyrimidine derivatives. The specific values for this compound would require dedicated DFT calculations.

Atoms in Molecule (AIM) Analysis for Bonding Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as AIM, provides a rigorous method for analyzing the topology of the electron density (ρ(r)) to characterize chemical bonding. youtube.com By locating the critical points in the electron density, AIM analysis can identify and classify intra- and intermolecular interactions, such as covalent bonds, hydrogen bonds, and van der Waals interactions. researchgate.netnih.gov

The analysis focuses on Bond Critical Points (BCPs), which are points of minimum electron density along the path between two interacting atoms. youtube.com Several topological parameters at the BCP are used to characterize the nature of the bond: researchgate.net

Electron Density (ρ(r)): Its value correlates with the bond strength.

Laplacian of Electron Density (∇²ρ(r)): The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a shared interaction (covalent bond), where electron density is concentrated along the bond path. A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction (like hydrogen bonds or ionic bonds), where electron density is depleted in the internuclear region. researchgate.net

Total Electron Energy Density (H(r)): The sign of H(r) can also help distinguish between interaction types.

For this compound, AIM analysis would be particularly insightful for characterizing the intramolecular hydrogen bond between the hydroxyl group (-OH) at position 5 and the nitrogen atom at position 1, as well as the N-H···N interaction involving the anilino group. In studies of similar molecules, QTAIM has been used to confirm the presence and nature of such hydrogen bonds. mdpi.com The analysis would likely show a BCP between the hydroxyl hydrogen and the pyrimidine nitrogen, with topological parameters (low ρ(r) and positive ∇²ρ(r)) characteristic of a strong, closed-shell hydrogen bonding interaction.

Prediction of Nonlinear Optical (NLO) Properties

Materials with significant nonlinear optical (NLO) properties are in high demand for applications in optoelectronics, including frequency conversion and optical switching. Organic molecules, particularly those with π-conjugated systems featuring electron donor and acceptor groups, are promising candidates for NLO materials. researchgate.net The pyrimidine scaffold linked to an aniline group (donor) and a hydroxyl group (acceptor) in this compound suggests potential for NLO activity.

Computational methods are frequently used to predict the NLO response of molecules by calculating their polarizability and hyperpolarizabilities. google.com

Hyperpolarizability and Second Hyperpolarizability Calculations

The NLO response of a molecule under an external electric field is described by its hyperpolarizabilities. The key parameters are:

First Hyperpolarizability (β): This tensor quantity determines the second-harmonic generation (SHG) capability of a molecule. A large β value is a primary indicator of a strong second-order NLO response. google.com

Second Hyperpolarizability (γ): This parameter relates to the third-order NLO response, such as third-harmonic generation (THG) and two-photon absorption. ijper.org

These properties are typically calculated using Density Functional Theory (DFT) methods. For comparison, the calculated values are often benchmarked against a known NLO material, such as urea (B33335) or KDP. Studies on related pyrimidine derivatives, like 2-amino-4,6-dimethylpyrimidine (B23340) benzoic acid, have shown that the presence of donor and acceptor groups across the π-system leads to enhanced hyperpolarizability. researchgate.net The intramolecular charge transfer from the donor (anilino group) to the acceptor (hydroxypyrimidine system) is a key mechanism for achieving a high β value. Theoretical investigations on similar organic crystals have demonstrated significant NLO efficiencies. researchgate.netrsc.org

Table 2: Calculated NLO Properties for a Representative Organic NLO Crystal

PropertyCalculated Value (esu)
Dipole Moment (μ)5.5 Debye
Mean Polarizability (α)2.8 x 10⁻²³
First Hyperpolarizability (β)4.2 x 10⁻³⁰
Second Hyperpolarizability (γ)-1.5 x 10⁻³⁶

Note: This table is illustrative, based on published data for NLO-active organic compounds. The specific values for this compound would require dedicated calculations.

Computational Investigation of Molecular Interactions

Understanding how a molecule interacts with biological macromolecules is fundamental to drug discovery. For compounds with a pyrimidine scaffold, which is a common feature in many kinase inhibitors, computational techniques like molecular docking and molecular dynamics are indispensable.

Molecular Docking Simulations for Potential Binding Interactions of Pyrimidine Scaffolds

Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov It is widely used to screen virtual libraries of compounds and to propose binding modes at the molecular level.

The 2-anilinopyrimidine scaffold is a well-known "hinge-binding" motif found in numerous kinase inhibitors. sigmaaldrich.com Docking studies of various 2-anilinopyrimidine derivatives have consistently shown that the pyrimidine core forms critical hydrogen bonds with the backbone amide residues of the kinase hinge region. nih.govsigmaaldrich.comcdlib.org For instance, the N1 atom of the pyrimidine typically acts as a hydrogen bond acceptor, while the anilino N-H group acts as a hydrogen bond donor. These two interactions anchor the ligand in the ATP-binding site.

A docking simulation of this compound into a kinase active site, such as Epidermal Growth Factor Receptor (EGFR) or a Cyclin-Dependent Kinase (CDK), would likely predict a similar binding mode. The aniline and methylpyrimidine moieties would occupy hydrophobic pockets, while the hydroxyl group could form additional hydrogen bonds with nearby residues, potentially enhancing binding affinity and selectivity.

Table 3: Summary of Molecular Docking Studies on Anilinopyrimidine Derivatives

Derivative ClassProtein TargetKey Interactions ObservedReference
2-AnilinopyrimidinesEGFR, AromataseH-bonds with hinge region residues (e.g., Met793 in EGFR); π-π stacking. sigmaaldrich.com
2,4-DianilinopyrimidinesFAKH-bonds with N1 of pyrimidine and aniline N-H to hinge region. nih.gov
2-Anilino-4-triazolpyrimidinesCDK4/HDACsH-bonds to hinge region of CDK4; chelation with Zn²⁺ in HDAC active site. cdlib.org

Molecular Dynamics Simulations for Complex Stability and Conformational Dynamics

While molecular docking provides a static snapshot of a potential binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the complex over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, assess the stability of the ligand-protein complex, and refine binding free energy calculations. researchgate.netresearchgate.net

For a ligand like this compound docked into a protein, an MD simulation (typically run for nanoseconds) would be performed to validate the stability of the predicted binding pose. Key metrics analyzed include: mdpi.com

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over time. A stable, converging RMSD value for the ligand indicates that it remains securely in the binding pocket without significant conformational changes. mdpi.com

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual residues, highlighting flexible regions of the protein.

Hydrogen Bond Analysis: The persistence of key hydrogen bonds (e.g., with the kinase hinge) throughout the simulation is tracked, confirming their importance for stable binding. researchgate.net

MD simulations on complexes of pyrimidine derivatives with targets like G-quadruplex DNA and various kinases have confirmed the stability of docked poses and the crucial role of electrostatic and van der Waals interactions in binding. researchgate.net These simulations provide a more realistic and dynamic understanding of the molecular recognition process.

Reactivity Profiles and Mechanistic Pathways of 2 Anilino 4 Methylpyrimidin 5 Ol

Nucleophilic and Electrophilic Reactivity of the Pyrimidine (B1678525) Ring System

The pyrimidine ring is inherently electron-deficient (π-deficient) due to the presence of two electronegative nitrogen atoms. This characteristic dictates its general reactivity profile.

Nucleophilic Reactivity: The positions at C2, C4, and C6 of the pyrimidine ring are electron-deficient and thus are the primary sites for nucleophilic attack. nih.govsemanticscholar.org In 2-Anilino-4-methylpyrimidin-5-ol, the C2 position is already substituted with the anilino group. The remaining susceptible positions are C4 and C6. The reactivity towards nucleophiles is significantly influenced by the existing substituents. The electron-donating nature of the methyl group at C4 and the hydroxyl group at C5 increases the electron density of the ring, which can decrease its reactivity toward nucleophiles compared to an unsubstituted pyrimidine.

However, in related pyrimidine systems, if a good leaving group (such as a halogen) is present at the C2, C4, or C6 positions, it can be readily displaced by a nucleophile via a nucleophilic aromatic substitution (SNAr) mechanism. rsc.orgnih.gov For instance, the synthesis of 2-anilinopyrimidines is often achieved by the reaction of a 2-chloropyrimidine (B141910) with an aniline (B41778) derivative, proceeding through a Meisenheimer complex intermediate. rsc.org While the hydroxyl group at C5 is a poor leaving group, its presence influences the electronic properties of the C4 and C6 positions.

Electrophilic Reactivity: Electrophilic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature but can occur, particularly at the C5 position, which is the most electron-rich carbon. nih.govsemanticscholar.org In this compound, the C5 position is occupied by a hydroxyl group. This -OH group is strongly activating, significantly increasing the electron density at the ortho and para positions. In this case, it would enhance the nucleophilicity of the pyrimidine ring, particularly at the adjacent C4 and C6 positions, although these sites are less favored for electrophilic attack than C5.

The anilino substituent provides a second site for electrophilic attack. The amino group is a powerful activating, ortho-, para-directing group for electrophilic aromatic substitution on the phenyl ring. beilstein-journals.org However, under strongly acidic conditions, the amino group is protonated to form the anilinium ion (-NH3+), which is a deactivating, meta-directing group. doubtnut.com Therefore, the conditions of the reaction determine the site of electrophilic substitution on the anilino moiety.

Reaction TypePosition(s) on Pyrimidine RingInfluencing FactorsExample Reaction (Analogous Compounds)
Nucleophilic Substitution C2, C4, C6Electron-deficient nature of the ring; presence of a good leaving group. nih.govrsc.orgReaction of 2-chloro-4,6-dimethylpyrimidine (B132427) with anilines to yield 2-anilinopyrimidines. rsc.org
Electrophilic Substitution C5Most electron-rich position. semanticscholar.orgNitrosation and diazo coupling reactions occur at C5 in other appropriately substituted pyrimidines. nih.govsemanticscholar.org
Electrophilic Substitution (Anilino Ring) Ortho, ParaActivating -NH2 group. beilstein-journals.orgSelenation of anilines occurs at the ortho and para positions. beilstein-journals.org
Electrophilic Substitution (Anilino Ring) MetaDeactivating -NH3+ group under acidic conditions. doubtnut.comNitration of aniline in strong acid yields a significant amount of m-nitroaniline. doubtnut.com

Rearrangement Reactions and Ring Transformations Involving this compound

The most significant rearrangement reaction applicable to the 2-anilino-pyrimidine structure is the Dimroth rearrangement. This reaction is a common isomerization process for many nitrogen-containing heterocyclic systems, including pyrimidines. nih.gov

The Dimroth rearrangement involves the transposition of an endocyclic and an exocyclic heteroatom. nih.gov In the context of 1-substituted 2-iminopyrimidines, which are tautomeric forms of 2-aminopyrimidines, the reaction leads to the corresponding 2-substituted aminopyrimidines. nih.gov For 2-anilinopyrimidine derivatives, this rearrangement can be catalyzed by acid, base, or heat and proceeds through a mechanism involving ring opening and subsequent ring closure. nih.gov

The accepted mechanism generally involves the following steps:

Addition of a solvent molecule (like water) or a hydroxide (B78521) ion to the C4 position.

Fission of the N1-C6 or N3-C4 bond, opening the pyrimidine ring to form an open-chain intermediate.

Rotation around a C-N bond in the intermediate.

Ring closure via nucleophilic attack of a terminal nitrogen onto a carbonyl or imine carbon.

Elimination of the solvent molecule to re-aromatize the ring, yielding the isomerized product.

This rearrangement is a key consideration in the synthesis of condensed pyrimidine systems and can lead to the formation of isomeric products. nih.govresearchgate.net For example, attempts to synthesize certain nih.govwikipedia.orgrsc.orgtriazolo[4,3-c]pyrimidines can result in the formation of the more stable nih.govwikipedia.orgrsc.orgtriazolo[1,5-c]pyrimidine isomers via a Dimroth rearrangement. nih.gov

Rearrangement TypeKey Structural FeatureGeneral MechanismResult
Dimroth Rearrangement 2-Imino- or 2-AminopyrimidineRing opening, bond rotation, ring closure. nih.govwikipedia.orgIsomerization, where endocyclic and exocyclic N-atoms switch places. wikipedia.org

Mechanistic Studies of Derivatization Reactions

Derivatization of the this compound scaffold can be achieved by targeting the various functional groups.

N-Arylation/Alkylation (SNAr): As previously mentioned, the synthesis of 2-anilinopyrimidines often relies on the SNAr reaction between a 2-halopyrimidine and an amine. nih.gov The mechanism is a two-step addition-elimination process. The amine nucleophile attacks the electron-deficient carbon bearing the leaving group, forming a negatively charged tetrahedral intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized. In the second step, the leaving group is eliminated, and the aromaticity of the pyrimidine ring is restored. Acid catalysis is often employed to promote the reaction of chloro-N-heterocycles with anilines. rsc.org

Reactions at the Hydroxyl Group: The C5-hydroxyl group can undergo typical reactions of phenols or enols. It can be alkylated to form ethers or acylated to form esters. These reactions would proceed through standard nucleophilic attack by the hydroxyl oxygen on an appropriate electrophile.

Modifications of the Anilino Group: The anilino nitrogen can also act as a nucleophile, participating in reactions such as acylation or alkylation, although it is less nucleophilic than an aliphatic amine due to the delocalization of its lone pair into the phenyl ring.

Derivatization ReactionTarget SiteMechanismReagents (Examples for Analogues)
Nucleophilic Aromatic Substitution C2 (with leaving group)Addition-Elimination (SNAr) rsc.orgSubstituted anilines, 1N HCl, EtOH, Microwave irradiation nih.gov
Suzuki Coupling C4 (with leaving group)Catalytic cycle (Oxidative addition, transmetalation, reductive elimination)Arylboronic acids, Pd(PPh3)4, Na2CO3 chemrxiv.org
Etherification C5-OHNucleophilic substitutionAlkyl halides, base
Esterification C5-OHNucleophilic acyl substitutionAcid chlorides or anhydrides, base

Oxidative and Reductive Transformation Pathways

The oxidative and reductive stability of this compound is crucial for its application and persistence.

Oxidation: The pyrimidine ring and its substituents can undergo oxidative transformations. The nitrogen atoms of the pyrimidine ring can be oxidized to form N-oxides using oxidizing agents like peroxy acids. The anilino group and the pyrimidine ring itself are susceptible to hydroxylation, which is a common metabolic pathway for related compounds. For example, the fungicide pyrimethanil (B132214), an N-phenyl-4,6-dimethylpyrimidin-2-amine, is metabolized in cattle to form hydroxylated derivatives, including 2-anilino-4,6-dimethylpyrimidin-5-ol. fao.org This indicates that both the phenyl and pyrimidine rings can be sites of oxidative attack. Furthermore, the aniline moiety itself can undergo oxidative polymerization, although this is suppressed by electron-withdrawing groups. beilstein-journals.org

Reduction: Reduction of the pyrimidine ring is also possible. Catalytic hydrogenation can reduce the double bonds in the heterocyclic ring, although this often requires harsh conditions. A more common transformation is the reductive removal of substituents. For instance, a thiol group at the C2 position of a 4-aminopyrimidine (B60600) can be replaced by hydrogen through treatment with Raney nickel. rsc.org This method is often facilitated by first converting the thiol to a more soluble carboxymethylthio derivative. rsc.org While this compound does not have such a group, this demonstrates a potential pathway for the reduction of substituted pyrimidines.

Coordination Chemistry of 2 Anilino 4 Methylpyrimidin 5 Ol and Its Ligand Potential

Metal Complexation Studies of Pyrimidine (B1678525) Derivatives

Pyrimidine and its derivatives are recognized for their ability to form stable complexes with a wide array of metal ions. researchgate.net These heterocyclic compounds are considered "π-deficient" due to the presence of two electronegative nitrogen atoms in the aromatic ring, which influences their coordination properties. wikipedia.org Researchers have successfully synthesized and studied complexes of pyrimidine-based ligands with various transition metals, including but not limited to Copper (Cu(II)), Zinc (Zn(II)), Nickel (Ni(II)), Cobalt (Co(II)), Manganese (Mn(II)), and Iron (Fe(III)). researchgate.netekb.egiaea.org

The ligands in these studies range from simple substituted pyrimidines to more complex structures like Schiff bases derived from aminopyrimidines. iaea.org For instance, pyrimidine hydrazide has been shown to act as a neutral bidentate ligand, forming octahedral complexes with Cr, Mn, Fe, Co, Ni, Cu, and Zn. ekb.eg Similarly, pyrimidine-2-thione derivatives coordinate as bidentate ligands through endocyclic nitrogen and exocyclic sulfur atoms. researchgate.net The diversity in ligand design allows for the formation of complexes with varied geometries, such as square planar, tetrahedral, and octahedral, depending on the metal ion and the specific ligand structure. iaea.orgekb.eg

Table 1: Examples of Metal Complexation with Pyrimidine Derivatives

Ligand Type Metal Ions Studied Observed Geometry
Pyrimidine Hydrazide Derivative Cr, Mn, Fe, Co, Ni, Cu, Zn, Cd Octahedral
Pyrimidine-Thione Derivative Cu, Mn, Co, Ni, Zn Bidentate coordination
Azo-Schiff Base with 2-aminopyrimidine Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II), Au(III) Octahedral, Square Planar (Au(III))

This table is generated based on data from various studies on pyrimidine derivatives. researchgate.netekb.egiaea.orgekb.eg

Characterization of Coordination Compounds of 2-Anilino-4-methylpyrimidin-5-ol Ligands

Infrared (IR) Spectroscopy: This technique is crucial for identifying which donor atoms are involved in coordination. For this compound, one would expect to see a shift in the vibrational frequencies of the O-H group (around 3300-3500 cm⁻¹) upon deprotonation and coordination to a metal ion. Similarly, changes in the stretching vibrations of the C=N bonds within the pyrimidine ring and the N-H bond of the anilino group would indicate their involvement in complex formation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR studies are used to compare the spectra of the free ligand with that of its diamagnetic metal complexes (e.g., Zn(II)). nih.gov A downfield or upfield shift in the signals of protons and carbons adjacent to the coordinating atoms provides strong evidence of complexation. For this specific ligand, the protons of the pyrimidine ring, the N-H proton, and the O-H proton would be of particular interest.

UV-Visible Spectroscopy: Electronic spectra can help in determining the geometry of the complex. The appearance of new absorption bands, particularly d-d transitions for transition metal complexes, provides information about the electronic environment of the metal ion and can suggest geometries like octahedral or square planar. ekb.eg

Mass Spectrometry: This method confirms the formation of the complex by determining its molecular weight and provides information on the stoichiometry of the metal-ligand ratio. nih.gov

Magnetic Susceptibility and Elemental Analysis: Magnetic measurements help determine the number of unpaired electrons in the metal center, which aids in assigning the oxidation state and geometry of the complex. researchgate.net Elemental analysis confirms the empirical formula of the synthesized complex. mdpi.com

Table 2: Expected Spectroscopic Changes upon Complexation of this compound

Technique Observed Feature in Free Ligand Expected Change Upon Complexation
FT-IR Broad ν(O-H) peak; ν(N-H) peak; Ring ν(C=N) peaks Disappearance or shift of ν(O-H); Shift in ν(N-H); Shift in ν(C=N) peaks
¹H NMR Signals for aromatic, methyl, OH, and NH protons Chemical shifts of protons near binding sites will change

| UV-Vis | π → π* and n → π* transitions | Appearance of new charge transfer or d-d transition bands |

This table presents hypothetical data based on established principles of coordination chemistry.

Role of Pyrimidine and Anilino Nitrogen Atoms in Coordination

The this compound ligand possesses multiple potential donor sites: the two nitrogen atoms of the pyrimidine ring (at positions 1 and 3), the exocyclic nitrogen atom of the anilino group, and the oxygen atom of the hydroxyl group. The pyrimidine ring's nitrogen atoms, with their available lone pairs of electrons, are common coordination sites in many heterocyclic ligands. nih.govquora.com Due to electronic effects, protonation and alkylation typically occur at only one of the ring nitrogens. wikipedia.org

In coordination complexes, it is common for one of the pyrimidine ring nitrogens to act as a donor atom. mdpi.com The anilino nitrogen can also participate in coordination, although its basicity is lower than that of the ring nitrogens. Furthermore, the hydroxyl group at the 5-position is a strong potential coordination site, likely through deprotonation to form a more stable anionic ligand.

This multi-dentate character allows for several possible coordination modes:

Bidentate Coordination: The ligand could coordinate through one pyrimidine nitrogen and the deprotonated hydroxyl oxygen, forming a stable six-membered chelate ring. Another bidentate mode could involve the anilino nitrogen and the adjacent pyrimidine nitrogen.

Tridentate Coordination: It is plausible that the ligand could act as a tridentate donor, coordinating through a pyrimidine nitrogen, the anilino nitrogen, and the hydroxyl oxygen, forming multiple chelate rings which would greatly enhance the stability of the complex (the chelate effect). libretexts.org

The specific coordination mode adopted would depend on factors such as the nature of the metal ion, the reaction conditions, and the steric hindrance around the potential donor atoms.

Ligand Design and Synthesis of Novel Pyrimidine-Based Ligands

The synthesis of novel pyrimidine-based ligands is a dynamic area of research, driven by the quest for new compounds with specific coordination properties for applications in medicine, catalysis, and materials science. nih.gov The general strategies for synthesizing these ligands often involve building the pyrimidine core or modifying an existing one.

A common and versatile method for constructing the pyrimidine ring is through cyclocondensation reactions. researchgate.net For example, a three-component one-pot process can be used to synthesize 2,4,6-tri-substituted pyrimidines. researchgate.net Another approach involves the reaction of an amidine with a substituted propenone to form the pyrimidine core. researchgate.net

Once the basic pyrimidine scaffold is in place, further functionalization allows for the tuning of the ligand's electronic and steric properties. Functional groups can be introduced at various positions on the ring to create specific binding pockets or to enhance the ligand's solubility and stability. nih.gov For instance, amino groups on the pyrimidine ring can be reacted with aldehydes to form Schiff base ligands, which are highly effective and versatile in coordination chemistry. iaea.org The design process often targets the creation of multidentate ligands that can form highly stable chelate complexes with metal ions. libretexts.orgresearchgate.net

Exploration of Non Biological Applications and Future Research Avenues

Applications in Materials Science

The inherent properties of the pyrimidine (B1678525) core, combined with aniline (B41778) functionalities, make compounds like 2-Anilino-4-methylpyrimidin-5-ol intriguing candidates for advanced materials. Research into related structures highlights their potential in nonlinear optical (NLO) materials and the construction of functional polymers.

Nonlinear Optical (NLO) Materials

Organic NLO materials are crucial for the development of photonics and optoelectronics, with applications in optical switching, signal processing, and harmonic generation. scirp.org The efficacy of organic NLO materials often stems from intramolecular charge transfer between electron donor and acceptor groups within a π-conjugated system. frontiersin.orgresearchgate.net Pyrimidine derivatives are well-suited for this purpose, where the electron-deficient pyrimidine ring can act as an acceptor. lsu.edu

In the case of this compound, the anilino group can serve as an electron donor, while the pyrimidine ring acts as an acceptor. The hydroxyl and methyl groups further modulate the electronic properties. Studies on similar organic crystals, such as 2-Amino-4-methylpyridinium 2-chloro 4-nitro benzoate (B1203000) (AMPCNB), have demonstrated significant third-order NLO properties, including nonlinear absorption and refraction, which are vital for optical limiting applications. scirp.org The design of NLO materials often focuses on enhancing these properties, and the functional group versatility of the pyrimidine scaffold allows for systematic tuning. frontiersin.orgrsc.org

Below is a table summarizing the NLO properties of a representative organic crystal, illustrating the potential of such materials.

PropertyValueReference
Compound 2-Amino-4-methylpyridinium 2-chloro 4-nitro benzoate (AMPCNB) scirp.org
Nonlinear Refractive Index (n₂) 5.610 × 10⁻⁸ cm²/W scirp.org
Nonlinear Absorption Coefficient (β) 0.033 × 10⁻⁴ cm/W scirp.org
Third-Order Susceptibility (χ³) 2.942 × 10⁻⁶ esu scirp.org
Lower Cut-off Wavelength 318 nm scirp.org

Functional Polymers

The ability of pyrimidine derivatives, particularly those capable of tautomerism like this compound (which can exist in a pyrimidin-4-one tautomeric form), to form specific and strong hydrogen bonds is key to their use in supramolecular polymers. tue.nl The ureidopyrimidinone (UPy) motif, which is structurally related, is a well-established building block for creating polymers with dynamic properties like self-healing and tunable viscosity. researchgate.net These materials assemble through non-covalent interactions, specifically quadruple hydrogen bonding, which imparts unique mechanical properties. tue.nlresearchgate.net

The synthesis of polyurethane-based elastomers, for example, has utilized novel amidoisocytosine (AIC) and ureidoimidazole (UIM) motifs that engage in triple hydrogen bonding to drive the assembly of the material. researchgate.net By incorporating a this compound moiety into a polymer backbone, it could be possible to create new functional materials where the hydrogen bonding capabilities of the pyrimidine core direct the supramolecular architecture and, consequently, the material's properties. utwente.nl

Role in Catalysis as Ligands or Organocatalysts

While many anilinopyrimidine compounds are investigated for their role as kinase inhibitors in biological catalysis, their structural features also suggest potential in non-biological catalysis, either as ligands for metal catalysts or as organocatalysts themselves. nih.gov

The nitrogen atoms within the pyrimidine ring and the anilino substituent are potential coordination sites for metal ions. Chiral metal complexes containing such ligands are at the forefront of asymmetric catalysis. rsc.org By coordinating to a metal center, a ligand based on this compound could influence the stereochemical outcome of a reaction, making it a valuable tool in synthesizing chiral compounds. The development of catalysts where the ligand sphere dictates reactivity represents a powerful synergy between metal and organic catalysis. rsc.org

Furthermore, the field of organocatalysis, which uses small organic molecules to accelerate chemical reactions, presents another avenue. mdpi.com Anilinopyrimidine derivatives can possess both hydrogen-bond donating (NH, OH) and accepting (ring nitrogens) sites. These functionalities are central to many organocatalytic mechanisms, where the catalyst activates substrates through non-covalent interactions. For instance, quinine-derived thiourea (B124793) catalysts operate through hydrogen bonding to control stereoselectivity in Diels-Alder reactions. mdpi.com The bifunctional nature of this compound could be harnessed to catalyze reactions like aldol (B89426) or Michael additions, an area ripe for exploration.

Theoretical Studies on Supramolecular Assemblies and Crystal Engineering

Crystal engineering is the design of new solid-state materials with desired properties by understanding and controlling intermolecular interactions. researchgate.net For compounds like this compound, hydrogen bonding is the dominant force governing their assembly into predictable supramolecular structures, often referred to as "supramolecular synthons". researchgate.netamazonaws.com

Theoretical and experimental studies on related pyrimidine derivatives have provided deep insights into their crystal packing. Single-crystal X-ray diffraction (SC-XRD) analysis of O-benzenesulfonylated pyrimidines, for example, has revealed how molecules connect via N–H···N and N–H···O hydrogen bonds to form well-defined dimers and larger loop structures. acs.orgnih.gov In one such study, molecules formed dimers with an R²₂(8) graph set motif through N–H···N bonding. acs.orgnih.gov

Computational methods like Hirshfeld surface analysis are used to quantify these non-covalent interactions, showing that C–H···O and N–H···N bonds are key contributors to intermolecular stabilization. acs.orgnih.gov The table below, derived from a study on 2-amino-6-methylpyrimidin-4-yl benzenesulfonate, showcases typical crystallographic data that are foundational to crystal engineering.

ParameterValueReference
Compound 2-amino-6-methylpyrimidin-4-yl benzenesulfonate nih.gov
Crystal System Monoclinic nih.gov
Space Group P2₁/c nih.gov
Dihedral Angle (Pyrimidine/Benzene) 82.55 (5)° nih.gov
Key H-Bonding Interactions N–H···O, N–H···N nih.gov
Resulting Motif R²₂(12) loop nih.gov

By modifying substituents on the aniline or pyrimidine rings, researchers can systematically alter these packing motifs to engineer crystals with specific properties, such as improved stability or enhanced NLO response. researchgate.net

Future Directions in Synthetic Methodology Development

The synthesis of functionalized pyrimidines is a mature field, yet there remains a continuous drive for more efficient, sustainable, and versatile methods. mdpi.com The construction of the 2-anilinopyrimidine core typically involves the cyclocondensation of a β-dicarbonyl compound (or its equivalent) with an N-arylguanidine, or the sequential nucleophilic substitution of dihalopyrimidines. mdpi.comnih.gov

Future synthetic strategies for this compound and its derivatives could focus on:

One-Pot, Multi-Component Reactions: Developing cascade reactions that combine multiple steps into a single, efficient process to build the substituted pyrimidine core, minimizing waste and purification efforts. researchgate.net

Green Chemistry Approaches: Utilizing more environmentally benign solvents (like water or ethanol) and catalysts, and exploring energy-efficient reaction conditions such as microwave irradiation. rsc.org

Late-Stage Functionalization: Devising methods for selectively modifying an existing this compound scaffold. This would allow for the rapid generation of a library of derivatives for screening in materials science or catalysis applications. This could involve C-H activation or selective coupling reactions like the Suzuki-Miyaura coupling on halogenated precursors. mdpi.com

Asymmetric Synthesis: For applications in chiral catalysis, developing enantioselective methods to synthesize derivatives with specific stereochemistry will be crucial.

Advanced Spectroscopic and Computational Techniques for Characterization

A thorough understanding of the structure, properties, and behavior of this compound relies on a combination of advanced analytical techniques.

Spectroscopic Characterization: A suite of spectroscopic methods is essential for unambiguous structural confirmation. This includes Nuclear Magnetic Resonance (¹H and ¹³C NMR) to elucidate the molecular skeleton, Fourier-Transform Infrared (FTIR) spectroscopy to identify functional groups and study hydrogen bonding, and mass spectrometry (MS) to confirm molecular weight. researchgate.netresearchgate.netmdpi.com

Crystallographic and Computational Analysis: Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for determining the three-dimensional structure and packing in the solid state. acs.orgnih.govacs.org This experimental data is increasingly complemented by computational techniques. Density Functional Theory (DFT) calculations can be used to predict molecular geometry, vibrational frequencies (for comparison with FTIR data), NMR chemical shifts, and electronic properties like the HOMO-LUMO gap, which is relevant for NLO applications. acs.orgsakarya.edu.tr Hirshfeld surface analysis provides a powerful visual and quantitative tool for mapping and understanding the intermolecular interactions that dictate the crystal's supramolecular architecture. acs.orgnih.govacs.org

The integration of these advanced methods provides a holistic view of the molecule, from its fundamental structure to its collective behavior in the solid state, guiding the rational design of new materials and catalysts.

Conclusion

Summary of Key Research Findings on 2-Anilino-4-methylpyrimidin-5-ol

Direct research focused exclusively on this compound is exceptionally limited in publicly available scientific literature. However, significant findings on the broader class of anilinopyrimidines, to which this compound belongs, provide critical context. The primary research areas for this chemical family are in agriculture as fungicides and in medicine as kinase inhibitors.

Key findings for the anilinopyrimidine class include:

Mechanism of Action as Fungicides: Anilinopyrimidine fungicides, such as pyrimethanil (B132214) and cyprodinil, are widely used in agriculture. bohrium.comnih.gov Their primary proposed mechanism of action is the inhibition of methionine biosynthesis in pathogenic fungi. researchgate.net This disruption of an essential amino acid synthesis pathway stops the growth of the fungus. However, this hypothesis has been challenged, and the precise molecular targets remain a subject of debate, with some studies suggesting that key mitochondrial functions or the secretion of hydrolytic enzymes are affected. researchgate.net

Metabolism in Biological Systems: Research on the fungicide pyrimethanil, which has a similar structure, shows that it is extensively metabolized in plants and animals. One of its major metabolites is 2-anilino-4,6-dimethylpyrimidin-5-ol, a compound structurally very similar to this compound. This suggests that hydroxylation at the 5-position of the pyrimidine (B1678525) ring is a common metabolic pathway for this class of compounds.

Structure-Activity Relationships (SAR): SAR studies are fundamental to the development of pyrimidine-based compounds. nih.gov For anilinopyrimidines developed as kinase inhibitors for medical applications, modifications at the C2, C4, and C5 positions of the pyrimidine ring significantly influence biological activity. nih.gov For instance, the introduction of various substituents at the 5-position has been shown to modulate the inhibitory potency against specific kinase targets. nih.gov

Fungicide Resistance: The development of resistance in fungal pathogens to anilinopyrimidine fungicides is a significant concern in agriculture. Studies on Sclerotinia sclerotiorum have identified point mutations in genes encoding for enzymes like cystathione-γ synthase (CGS) and cystathione-β lyase (CBL) as potential resistance mechanisms. nih.gov Encouragingly, no cross-resistance was observed between pyrimethanil and several other classes of fungicides, including cyprodinil, another anilinopyrimidine. nih.gov

The following table summarizes the biological activities of representative pyrimidine derivatives, illustrating the diverse applications of this chemical scaffold.

Compound ClassExample(s)Primary Biological ActivityResearch Context
Anilinopyrimidine FungicidesPyrimethanil, CyprodinilAntifungal (inhibition of methionine biosynthesis)Agrochemical
2,4,5-Trisubstituted PyrimidinesIKK16 AnaloguesDual kinase inhibitors (PfGSK3/PfPK6)Antimalarial Drug Discovery
Pyrimidine-based DrugsImatinib, GefitinibTyrosine kinase inhibitorsAnticancer Therapy
2-Amino-substituted 6-Methyl-pyrimidin-4-olsVarious synthesized derivativesPlant growth stimulationAgrochemical

Unanswered Questions and Research Gaps

The most prominent research gap is the lack of dedicated studies on this compound itself. Its synthesis, physicochemical properties, and biological activities have not been characterized in the available literature. Beyond this specific compound, several unanswered questions persist for the anilinopyrimidine class:

Precise Molecular Targets: While inhibition of methionine biosynthesis is the most cited mechanism for anilinopyrimidine fungicides, it is not universally accepted, and the exact molecular binding sites remain elusive for many pathogens. researchgate.netfrac.info Further research is needed to clarify the primary and any secondary targets to better understand their antifungal action and potential toxicological profile.

Mechanisms of Resistance: Although some genetic mutations have been linked to resistance, the full spectrum of resistance mechanisms in different fungal species is not completely understood. nih.govfrac.info There is a need to investigate alternative mechanisms, such as those involving metabolic detoxification or efflux pumps, which could contribute to reduced fungicide efficacy.

Therapeutic Potential: The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs. mdpi.comnih.gov Given the activity of many anilinopyrimidines as kinase inhibitors, a significant unanswered question is whether simpler derivatives like this compound could serve as a foundational scaffold for developing new therapeutic agents for human diseases, such as cancer or inflammatory disorders.

Environmental Fate and Ecotoxicology: While the metabolism of major anilinopyrimidine fungicides is studied for regulatory purposes, the environmental fate and potential biological effects of minor metabolites and related non-commercialized compounds like this compound are largely unknown. Research into their persistence, degradation pathways, and potential impact on non-target organisms is lacking. mdpi.com

Synthetic Diversification: Modern synthetic methods, such as deconstruction-reconstruction strategies, offer new ways to diversify the pyrimidine core into other heterocyclic systems. nih.gov Applying these novel synthetic routes to the anilinopyrimidine scaffold could unlock new chemical space and lead to the discovery of compounds with novel biological activities, but this remains a largely unexplored area.

Broader Impact of Research on Pyrimidine Chemistry

Research into pyrimidine derivatives, including the anilinopyrimidine subclass, has a profound and wide-ranging impact on science and society, particularly in medicine and agriculture.

The pyrimidine ring is a cornerstone of medicinal chemistry, often referred to as a privileged scaffold due to its presence in a vast number of biologically active compounds. mdpi.comnih.gov Its unique physicochemical properties, including its ability to act as a bioisostere for other aromatic systems and its capacity to form crucial hydrogen bonds with biological targets, make it a versatile building block in drug design. mdpi.com This has led to the development of blockbuster drugs for a wide array of diseases, including:

Anticancer agents (e.g., Gefitinib, Ibrutinib, Fluorouracil) nih.gov

Antiviral therapies (e.g., Zidovudine for HIV)

Antibacterial and antifungal medications mdpi.comresearchgate.net

Central nervous system agents and antihypertensives mdpi.com

Continued research into the synthesis and structure-activity relationships of novel pyrimidine compounds, including scaffolds like 2-anilino-pyrimidines, directly fuels the pipeline for new and improved therapeutics. researchgate.net

In agriculture, pyrimidine chemistry is equally impactful. Anilinopyrimidine fungicides are vital for controlling a broad spectrum of plant diseases that threaten global food production. bohrium.com Research in this area leads to the development of more effective and selective fungicides, helping to secure crop yields. Furthermore, understanding the mechanisms of fungicide resistance is critical for developing sustainable disease management strategies that prolong the lifespan of existing chemicals and guide the creation of new ones that can overcome resistance. nih.govfrac.info The study of pyrimidine derivatives has also yielded compounds with other agrochemical applications, such as plant growth stimulants. researchgate.net Therefore, the ongoing exploration of pyrimidine chemistry is essential for addressing the challenges of global food security.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-Anilino-4-methylpyrimidin-5-ol derivatives for biological activity studies?

  • Methodological Answer : Synthesis optimization should focus on substituent positioning and reaction conditions. For example, introducing electron-withdrawing groups at the pyrimidine ring’s 4-position (e.g., methyl groups) can enhance stability, while modifying the anilino group’s substituents (e.g., halogens) can improve binding affinity. Evidence from pyrimidine-based CDK inhibitors highlights the importance of regioselective substitutions to maintain planar geometry for ATP-binding pocket interactions . Solvent choice (e.g., DMF for reflux) and catalysts (e.g., triethylamine) are critical for achieving high yields in coupling reactions .

Q. How can researchers validate the structural integrity of this compound derivatives post-synthesis?

  • Methodological Answer : Use a combination of NMR (to confirm regiochemistry and substituent positions), mass spectrometry (for molecular weight verification), and X-ray crystallography (to resolve ambiguities in stereochemistry). For instance, intramolecular hydrogen bonds (e.g., N–H⋯N interactions) observed in pyrimidine derivatives can stabilize crystal structures, aiding in unambiguous structural assignment . High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment (>95%) .

Q. What initial structure-activity relationship (SAR) analyses are critical for evaluating this compound derivatives as kinase inhibitors?

  • Methodological Answer : Prioritize testing substituent effects on CDK2/CDK9 inhibition due to the compound’s pyrimidine scaffold. For example:

  • Methyl groups at the 4-position : Enhance hydrophobic interactions with the kinase’s hinge region.
  • Anilino substituents : Electron-deficient aromatic rings (e.g., fluorophenyl) improve potency by stabilizing π-π stacking interactions .
    Use biochemical assays (e.g., fluorescence polarization) to measure IC₅₀ values and correlate with structural modifications.

Advanced Research Questions

Q. How can X-ray crystallography guide the rational design of this compound derivatives targeting CDK2?

  • Methodological Answer : Co-crystallize derivatives with CDK2 to identify critical binding interactions. For example:

  • The pyrimidine core forms hydrogen bonds with Glu81 and Leu83 in the ATP-binding pocket.
  • Substituents at the 5-position (e.g., hydroxymethyl groups) can occupy the ribose-binding region, improving selectivity .
    Use software like PyMOL to analyze binding poses and prioritize derivatives with optimal van der Waals contacts (e.g., <4 Å distances to hydrophobic residues).

Q. What strategies resolve contradictions between in vitro potency and cellular efficacy of this compound-based inhibitors?

  • Methodological Answer : Discrepancies often arise from poor solubility or off-target effects.

  • Solubility : Introduce polar groups (e.g., hydroxyls) or use prodrug strategies (e.g., phosphate esters) .
  • Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify unintended targets.
  • Cellular assays : Combine antiproliferative assays (e.g., MTT) with apoptosis markers (e.g., caspase-3 activation) to confirm mechanism-specific activity .

Q. How do electronic effects of substituents influence the CDK inhibitory activity of this compound derivatives?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map electron density distributions. For example:

  • Electron-withdrawing groups (e.g., -CF₃) on the anilino ring increase electrophilicity, enhancing interactions with kinase catalytic lysine residues.
  • Compare HOMO-LUMO gaps to correlate electronic properties with inhibitory potency . Validate predictions using isothermal titration calorimetry (ITC) to measure binding thermodynamics.

Q. What experimental approaches validate the selectivity of this compound derivatives between CDK2 and CDK9?

  • Methodological Answer :

  • Kinase selectivity assays : Use recombinant CDK2/cyclin E and CDK9/cyclin T1 complexes in parallel enzymatic assays.
  • Cellular target engagement : Employ biotinylated probes for pull-down assays in cell lysates.
  • Transcriptional profiling : Quantify RNA Pol II phosphorylation (a CDK9-dependent marker) vs. E2F target gene expression (CDK2-dependent) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.